N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reacted with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be oxidized to form corresponding azines or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Corresponding amines.
Reduction: Azines or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and hydrazone moiety could play crucial roles in its activity, potentially involving redox reactions and interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide: Unique due to its specific substitution pattern and functional groups.
This compound: Similar hydrazone compounds with different substituents on the phenyl ring or variations in the nitrobenzylidene moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
357267-32-4 |
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Molecular Formula |
C15H10Cl2N4O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(2-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-11-6-5-10(7-12(11)17)19-14(22)15(23)20-18-8-9-3-1-2-4-13(9)21(24)25/h1-8H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
HDDXYSDMLYPRCG-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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